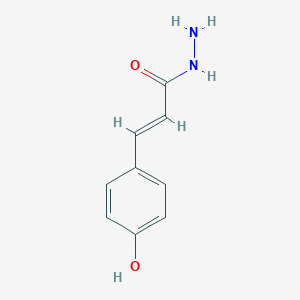

p-Hydroxycinnamic acid hydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

(E)-3-(4-hydroxyphenyl)prop-2-enehydrazide |

InChI |

InChI=1S/C9H10N2O2/c10-11-9(13)6-3-7-1-4-8(12)5-2-7/h1-6,12H,10H2,(H,11,13)/b6-3+ |

InChI Key |

CRSGPFJTSAVQLO-ZZXKWVIFSA-N |

SMILES |

C1=CC(=CC=C1C=CC(=O)NN)O |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NN)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NN)O |

Origin of Product |

United States |

Synthetic Methodologies for P Hydroxycinnamic Acid Hydrazide and Its Analogues

Established Synthetic Pathways for p-Hydroxycinnamic Acid Hydrazide

The foundational methods for synthesizing this compound rely on well-established organic chemistry reactions. These pathways are characterized by their reliability and have been the cornerstone for producing this class of compounds for decades.

Classical Condensation Reactions in Hydrazide Formation

The most common and direct method for the synthesis of this compound involves a two-step process. The first step is the esterification of p-hydroxycinnamic acid, typically with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester, such as methyl or ethyl p-hydroxycinnamate.

The second step is the classical hydrazinolysis of the resulting ester. nih.govresearchgate.net This reaction involves the condensation of the p-hydroxycinnamic acid ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.gov The ester is typically refluxed with an excess of hydrazine hydrate, often using an alcohol like ethanol as a solvent. nih.govresearchgate.net The hydrazide group (-CONHNH₂) is a potent nucleophile, enabling it to efficiently attack the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (-OR) and the formation of the stable hydrazide product. oup.com This method is widely applicable for the synthesis of various carbonic acid hydrazides due to the simplicity of the procedure and the high reactivity of hydrazides. nih.gov

A one-pot synthesis for cinnamoyl hydrazides has also been developed, which avoids the isolation of the intermediate ester. This method involves activating the cinnamic acid with 1-(methylsulfonyl)benzotriazole, followed by reaction with a hydrazine, providing the desired hydrazide in excellent yields under mild conditions. arkat-usa.org

Strategies for Chemical Derivatization of the Hydrazide Moiety

The hydrazide functional group is a versatile chemical handle that allows for extensive derivatization, leading to a wide array of analogues. iris-biotech.de The lone pair of electrons on the terminal nitrogen atom makes the hydrazide moiety a reactive nucleophile.

Key derivatization strategies include:

Hydrazone Formation: The condensation of the hydrazide with various aldehydes and ketones is a well-established reaction that forms stable acylhydrazones. oup.com This reaction is a cornerstone for creating diverse libraries of derivatives, as a wide variety of carbonyl-containing compounds can be utilized. nih.gov

Conversion to Acyl Azides: The hydrazide can be oxidized to a reactive acyl azide (B81097) intermediate. This is typically achieved by treatment with sodium nitrite (B80452) (NaNO₂) at low temperatures and acidic pH. oup.comexplorationpub.com The resulting acyl azide is a valuable precursor for further transformations, such as Curtius rearrangement or for coupling with other nucleophiles. oup.comiris-biotech.de

Conversion to Other Functional Groups: Peptide hydrazides can be converted into a range of other functionalities. For instance, oxidation with agents like potassium peroxymonosulfate (B1194676) (Oxone) can transform the hydrazide back into a carboxylic acid. explorationpub.com Furthermore, the acyl azide intermediate can be used to synthesize amides through reactions like ammonolysis or the Staudinger reaction. explorationpub.com

Advanced Synthetic Approaches and Sustainable Chemistry Principles

In line with the growing emphasis on green chemistry, advanced synthetic methods are being employed to produce this compound and its precursors more efficiently and sustainably.

Microwave-Assisted Synthesis of Hydroxycinnamic Acid Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govneliti.com For the synthesis of acid hydrazides, microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and simpler experimental setups. nih.govjaptronline.com

In some cases, microwave assistance allows for a one-step synthesis of acid hydrazides directly from the corresponding carboxylic acid and hydrazine hydrate, eliminating the need for the initial esterification step. nih.govneliti.com This solvent-free or low-solvent approach aligns with the principles of green chemistry by minimizing waste and energy consumption. nih.govmdpi.com For example, the synthesis of fenamic acid hydrazides was achieved in 4-12 minutes with 82-96% yields under microwave irradiation, compared to a multi-hour, two-step conventional process. nih.gov

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |

| Reaction Steps | Two (Esterification then Hydrazinolysis) | One (Direct from acid) | nih.gov, neliti.com |

| Reaction Time | 13.5 - 30 hours | 3 - 12 minutes | nih.gov, japtronline.com |

| Yield | Good to Excellent (e.g., 80-96% over two steps) | Excellent (e.g., 82-96%) | nih.gov |

| Conditions | Reflux, requires solvents | Solvent-free or minimal solvent | nih.gov, mdpi.com |

Biocatalytic and Biotechnological Production of p-Hydroxycinnamic Acid Precursors (e.g., Engineered Microbes)

The direct precursor for this compound is p-hydroxycinnamic acid (also known as p-coumaric acid). Biotechnological production of this precursor is a key area of research, offering a sustainable alternative to chemical synthesis or extraction from plants. frontiersin.orgnih.gov The strategy involves metabolically engineering microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, to produce p-hydroxycinnamic acid from simple carbon sources. frontiersin.org

This is primarily achieved by introducing genes that encode for enzymes with Phenylalanine Ammonia-Lyase (PAL) or Tyrosine Ammonia-Lyase (TAL) activity. frontiersin.orgnih.gov TAL enzymes are particularly important as they catalyze the direct deamination of L-tyrosine, an amino acid readily available in the cell, to form p-hydroxycinnamic acid. nih.govresearchgate.net Further genetic modifications aim to increase the intracellular pool of the L-tyrosine precursor to enhance the final product yield. frontiersin.org This whole-cell biocatalysis approach is a cornerstone of modern biorefineries, aiming to convert renewable biomass into valuable chemicals. nih.gov

| Enzyme/Activity | Microbial Host | Precursor | Product | Reference |

| Phenylalanine/Tyrosine Ammonia Lyase (PAL/TAL) | Escherichia coli | L-Tyrosine | p-Hydroxycinnamic acid | frontiersin.org, nih.gov |

| Phenylalanine/Tyrosine Ammonia Lyase (PAL/TAL) | Saccharomyces cerevisiae | L-Tyrosine | p-Hydroxycinnamic acid | frontiersin.org |

| Phenylalanine/Tyrosine Ammonia Lyase (PAL/TAL) | Pseudomonas putida | L-Tyrosine | p-Hydroxycinnamic acid | frontiersin.org |

| Feruloyl Esterase / Whole-cell biocatalyst | Escherichia coli | Hydroxycinnamic acids from biomass | Coniferyl alcohol (downstream product) | nih.gov |

Synthesis of Key this compound Analogues and Related Structures

The synthesis of analogues is crucial for structure-activity relationship studies. Research has focused on creating derivatives by modifying different parts of the this compound scaffold.

In one study, a series of twelve new hydroxycinnamic acid hydrazide derivatives were synthesized. nih.gov The general scheme involved reacting a substituted cinnamic acid with thionyl chloride to form the acyl chloride, which was then reacted with a substituted phenylhydrazine (B124118) to yield the final hydrazide derivatives. This approach allows for variation on both the cinnamic acid backbone and the hydrazine moiety. nih.gov

Another common strategy involves creating amide analogues. For instance, a library of hydroxycinnamic acid amides was prepared using solid-phase synthesis techniques, demonstrating a high-throughput approach to generating diverse structures. researchgate.net Similarly, cinnamoyl hydrazides with various substituents on the phenyl ring (e.g., chloro, methoxy) and heterocyclic analogues (e.g., furyl, thienyl) have been efficiently synthesized using the N-acylbenzotriazole one-pot method. arkat-usa.org These synthetic routes provide access to a wide chemical space for exploring the biological potential of this class of compounds.

Synthesis of Alkoxyphenylcyclopropyl Hydrazides and Triazolo Phthalazines from 4-Hydroxycinnamic Acid

A notable synthetic strategy commences with 4-hydroxycinnamic acid to produce novel 2-(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo[3,4-a]phthalazine derivatives. nih.gov This multi-step protocol is recognized for being clean, mild, and efficient. nih.gov The process begins with 4-hydroxycinnamic acid (p-coumaric acid), which undergoes esterification followed by O-alkylation with various alkyl halides to yield ethyl 4-alkoxycinnamate esters. These esters are then subjected to a cyclopropanation reaction. The subsequent step involves the reaction with hydrazine hydrate to form the key 2-(4-alkoxyphenyl)cyclopropyl hydrazide intermediate.

This hydrazide serves as a crucial building block. It can be further reacted with phthalic anhydride (B1165640) and subsequently treated with phosphorus oxychloride and another round of hydrazine hydrate to generate the final triazolo phthalazine (B143731) derivatives. nih.gov The research highlights the synthesis of a series of compounds with varying alkoxy substitutions on the phenyl ring. nih.gov

Table 1: Synthesized 2-(4-alkoxyphenyl)cyclopropyl Hydrazide Derivatives

| Compound ID | Alkoxy Group (R) |

|---|---|

| 4a | Methoxy (B1213986) |

| 4b | Ethoxy |

| 4c | Propoxy |

| 4d | Butoxy |

| 4e | Pentyloxy |

| 4f | Hexyloxy |

Data sourced from a study on the synthesis and anticancer activity of these compounds. nih.gov

This synthetic approach allows for the creation of a diverse set of molecules characterized by a phenylcyclopropyl backbone and different heterocyclic moieties, which have been evaluated for their potential in scientific research. nih.gov

Preparation of Hydroxycinnamic Acid Hydrazide Derivatives as Targeted Biological Inducers

Hydroxycinnamic acid hydrazides have been synthesized as precursors to novel derivatives investigated for their potential as inducers of specific biological pathways, such as caspase-3 activation. nih.gov A study detailed the synthesis of twelve new hydroxycinnamic acid hydrazide derivatives designed to explore their antiproliferative activities. nih.gov

The general synthetic scheme involves a two-step process. First, hydroxycinnamic acids (like ferulic acid or sinapic acid) are esterified, typically using methanol in the presence of an acid catalyst (e.g., sulfuric acid), to protect the carboxylic acid group. The resulting methyl ester is then reacted with hydrazine hydrate in a solvent such as ethanol under reflux to yield the corresponding hydroxycinnamic acid hydrazide. nih.gov This hydrazide intermediate is then condensed with various substituted aromatic aldehydes in the presence of a catalytic amount of acid to produce the final hydrazone derivatives. nih.gov

Table 2: Examples of Synthesized Hydroxycinnamic Acid Hydrazide Derivatives

| Compound ID | Parent Hydrazide | Aromatic Aldehyde Substituent |

|---|---|---|

| 2a | Ferulic hydrazide | 4-Fluorophenyl |

| 2b | Ferulic hydrazide | 4-Chlorophenyl |

| 2c | Ferulic hydrazide | 4-Bromophenyl |

| 3a | Sinapic hydrazide | 4-Fluorophenyl |

| 3b | Sinapic hydrazide | 4-Chlorophenyl |

| 3c | Sinapic hydrazide | 4-Bromophenyl |

Data derived from research into their potential as caspase-3 inducers. nih.gov

The research demonstrated that this synthetic route is effective for generating a library of compounds with varied substitution patterns on the aromatic aldehyde ring, allowing for the investigation of structure-activity relationships. nih.gov

Design and Synthesis of Hydrazide-Hydrazones Derived from Related Phenolic Acids

The synthesis of hydrazide-hydrazones from phenolic acids is a widely employed strategy to create compounds with potential biological applications. bohrium.comresearchgate.net This class of compounds is typically synthesized through the condensation reaction of a phenolic acid hydrazide with a variety of aldehydes or ketones. bohrium.commdpi.comrsc.org

The synthesis starts with a phenolic acid, such as 2,4-dihydroxybenzoic acid or p-hydroxybenzoic acid. bohrium.commdpi.com The acid is first converted to its corresponding ethyl or methyl ester. This ester is then reacted with hydrazine hydrate, usually in an alcoholic solvent, to produce the phenolic acid hydrazide intermediate. mdpi.com The final step is the condensation of this hydrazide with an appropriate aromatic aldehyde. This reaction is often carried out under reflux in ethanol, sometimes with a few drops of glacial acetic acid to catalyze the formation of the azomethine (-N=CH-) group characteristic of hydrazones. bohrium.com

The reaction yields are generally high, and the products can be purified by recrystallization. bohrium.com The structure of the synthesized hydrazide-hydrazones is confirmed using spectroscopic methods like IR, ¹H-NMR, and ¹³C-NMR. bohrium.comresearchgate.net This synthetic approach is highly versatile, as it allows for the combination of various phenolic acid hydrazides with a wide array of aromatic aldehydes bearing different substituents (e.g., hydroxyl, nitro, halo groups), leading to a large number of derivatives. bohrium.commdpi.com

Table 3: Synthesized Hydrazide-Hydrazone Derivatives from Phenolic Acids

| Starting Hydrazide | Aldehyde Used | Resulting Hydrazone Derivative |

|---|---|---|

| 2,4-dihydroxybenzoic acid hydrazide | Benzaldehyde | N'-benzylidene-2,4-dihydroxybenzohydrazide |

| 2,4-dihydroxybenzoic acid hydrazide | 4-Nitrobenzaldehyde | 2,4-dihydroxy-N'-[(4-nitrophenyl)methylidene]benzohydrazide mdpi.com |

| Salicyloyl hydrazide | Salicylaldehyde | (E)-N'-(2-hydroxybenzylidene)salicyloylhydrazide |

| p-Hydroxybenzoic acid hydrazide | Vanillin | (E)-N'-(4-hydroxy-3-methoxybenzylidene)-4-hydroxybenzohydrazide |

Data compiled from studies on the synthesis of aromatic hydrazones. bohrium.commdpi.com

This modular synthetic strategy has been instrumental in generating diverse libraries of hydrazide-hydrazones for screening as potential inhibitors of enzymes like tyrosinase, cholinesterase, and poly(ADP-ribose) glycohydrolase (PARG). bohrium.comnih.gov

Advanced Research on Biological Activities and Mechanistic Insights in Vitro Focus

Elucidation of Antioxidant Mechanisms and Radical Scavenging Processes

The antioxidant capacity of phenolic compounds like p-Hydroxycinnamic acid hydrazide is fundamentally linked to their ability to neutralize reactive oxygen species (ROS) and other free radicals. This activity is primarily mediated by the phenolic hydroxyl (-OH) group on the aromatic ring, which can engage in several chemical pathways to exert its effect. The primary mechanisms include Hydrogen Atom Transfer (HAT), Single Electron Transfer–Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

Analysis of Hydrogen Atom Transfer (HAT) Pathways

The Hydrogen Atom Transfer (HAT) mechanism is a direct pathway for radical scavenging and is considered a key mechanism for phenolic antioxidants. nih.gov In this process, the phenolic hydroxyl group of this compound donates its hydrogen atom directly to a free radical (R•), effectively neutralizing the radical and terminating the oxidative chain reaction.

Ar-OH + R• → Ar-O• + RH

This transfer results in the formation of a phenoxyl radical (Ar-O•). The efficacy of the HAT mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond. The structure of p-Hydroxycinnamic acid, featuring a conjugated system between the aromatic ring and the side chain, allows for the delocalization and stabilization of the resulting phenoxyl radical, making it less reactive than the initial free radical.

Investigation of Single Electron Transfer–Proton Transfer (SET–PT) Mechanisms

The Single Electron Transfer–Proton Transfer (SET-PT) mechanism is another pathway by which phenolic compounds can exert antioxidant effects. This process involves two distinct steps. First, the antioxidant molecule donates a single electron to the free radical, forming a radical cation and an anion.

Ar-OH + R• → Ar-OH•+ + R⁻

In the second step, the radical cation transfers a proton to the anion, resulting in the formation of the stable phenoxyl radical and a neutralized molecule.

Ar-OH•+ + R⁻ → Ar-O• + RH

The feasibility of the SET-PT mechanism is related to the ionization potential of the antioxidant. While HAT and SET-PT can occur concurrently, the predominant pathway is often influenced by the structure of the antioxidant, the nature of the free radical, and the polarity of the solvent.

Exploration of Sequential Proton Loss Electron Transfer (SPLET) Dynamics

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is particularly relevant in polar or aqueous environments. This pathway begins with the deprotonation of the phenolic hydroxyl group, forming a phenoxide anion.

Ar-OH ⇌ Ar-O⁻ + H⁺

This anion then transfers an electron to the free radical, neutralizing it and generating the phenoxyl radical.

Ar-O⁻ + R• → Ar-O• + R⁻

Studies on hydroxycinnamic acids have shown that in polar solvents like methanol (B129727), the SPLET mechanism can be the primary pathway for antioxidant activity. agriculturejournals.cz The reaction medium is a critical factor; in non-polar environments, the HAT mechanism tends to predominate, whereas SPLET becomes more favorable as solvent polarity increases. agriculturejournals.cz

Role of Aromatic Hydroxyl Group Configuration and Number in Antioxidant Efficacy

The antioxidant activity of hydroxycinnamic acids and their derivatives is intrinsically linked to the number and position of hydroxyl groups on the aromatic ring. nih.gov In the case of this compound, the parent structure possesses a single hydroxyl group at the para-position (C4) of the phenyl ring. This -OH group is the primary site of radical scavenging activity, acting as a hydrogen or electron donor. mdpi.com

The presence of the conjugated propenoic side chain in hydroxycinnamic acids is also vital, as it contributes to the stabilization of the phenoxyl radical formed after the donation of a hydrogen atom or electron. nih.gov While compounds with multiple hydroxyl groups (such as caffeic acid, which has a catechol ortho-dihydroxy structure) often exhibit superior antioxidant activity, the single hydroxyl group of p-coumaric acid derivatives still confers significant radical scavenging capabilities. The modification of the carboxylic acid group into a hydrazide is not expected to diminish the fundamental antioxidant action of the distal phenolic -OH group, and in some contexts, such derivatization can enhance biological properties.

| Assay | IC₅₀ Value (µg/mL) | Reference Compound | IC₅₀ Value (µg/mL) | Source |

|---|---|---|---|---|

| DPPH Radical Scavenging | 314.51 | BHT | Not Specified | researchgate.net |

| DPPH Radical Scavenging | 609.16 (µM) | (+)-Catechin hydrate (B1144303) | 5.25 (µg/mL) | nih.gov |

| ABTS Radical Scavenging | 746.42 | BHT | Not Specified | researchgate.net |

| ABTS Radical Scavenging | >1000 (µM) | (+)-Catechin hydrate | 3.12 (µg/mL) | nih.gov |

Pro-oxidant Phenomena in Specific In Vitro Systems

While phenolic compounds are celebrated for their antioxidant effects, they can exhibit pro-oxidant activity under certain conditions. This paradoxical effect is often observed in in vitro systems containing transition metal ions, such as iron (Fe²⁺/Fe³⁺) or copper (Cu⁺/Cu²⁺). researchgate.net Hydroxycinnamic acids can participate in Fenton-like reactions, where they reduce metal ions (e.g., Fe³⁺ to Fe²⁺).

Ar-OH + Fe³⁺ → Ar-O• + Fe²⁺ + H⁺

The reduced metal ion (Fe²⁺) can then react with hydrogen peroxide (H₂O₂) to generate the highly damaging hydroxyl radical (•OH). nih.gov

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

This pro-oxidant behavior is concentration-dependent and relies on the presence of both the phenolic compound and transition metals. nih.gov Studies on ferulic and caffeic acids have demonstrated this dual role, where they act as antioxidants at low concentrations but can become pro-oxidants at higher concentrations in the presence of iron. nih.gov Therefore, it is plausible that this compound could also display pro-oxidant properties in specific in vitro environments rich in transition metals.

In Vitro Anticancer Activity and Cellular Mechanistic Pathways

The parent compound, p-coumaric acid, has demonstrated significant anticancer effects across various cancer cell lines in vitro. These activities are mediated through multiple cellular pathways, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling cascades. While direct studies on the hydrazide derivative are limited, the established mechanisms of p-coumaric acid provide a strong basis for its potential efficacy.

Research has shown that p-coumaric acid can inhibit the proliferation of human melanoma (A375), murine melanoma (B16), and human colorectal cancer (HT-29) cells. nih.govmums.ac.ir The primary mechanisms identified include:

Induction of Apoptosis: p-Coumaric acid has been shown to trigger programmed cell death through the mitochondrial-mediated signaling pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death. nih.gov

Cell Cycle Arrest: The compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. In studies on melanoma cells, p-coumaric acid induced cell cycle arrest, providing further evidence of its antiproliferative effects. mdpi.com A combination of p-coumaric acid and naringin (B1676962) was found to arrest the cell cycle at the S phase in epidermoid carcinoma (A431) cells. nih.gov

Modulation of Signaling Pathways: p-Coumaric acid influences critical signaling pathways involved in cancer progression. For instance, it has been shown to suppress the expression of the epidermal growth factor receptor (EGFR) gene in HCT-15 colon cancer cells, thereby inhibiting downstream mitogenic signaling networks like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.

The modification of the carboxylic acid group to a hydrazide introduces a chemical moiety that is a common pharmacophore in the development of anticancer agents. Studies on other hydrazide-hydrazone derivatives have confirmed their ability to induce apoptosis and cell cycle arrest. mums.ac.ir This suggests that this compound may retain or even exhibit enhanced anticancer activity compared to its parent compound.

| Cell Line | Cancer Type | Treatment Duration | IC₅₀ Value | Source |

|---|---|---|---|---|

| A375 | Human Melanoma | 48 hours | 2.5 mM | nih.gov |

| B16 | Murine Melanoma | 48 hours | 2.8 mM | nih.gov |

| HT-29 | Human Colorectal Cancer | 24 hours | 150 µM | mums.ac.ir |

| A431 (in combination with naringin) | Human Epidermoid Carcinoma | Not Specified | 41 µg/mL | nih.gov |

Suppression of Cancer Cell Proliferation and Colony Formation in In Vitro Models

p-Hydroxycinnamic acid (HCA) and its derivatives have demonstrated notable capabilities in suppressing the proliferation of various cancer cell lines in laboratory settings. Studies have shown that HCA can inhibit the growth of human liver cancer HepG2 cells, human breast cancer MDA-MB-231 cells, and human pancreatic cancer MIA PaCa-2 cells. nih.gov The inhibitory effect on cell growth is a crucial indicator of a compound's potential anticancer properties.

One of the key methods to assess the long-term proliferative capacity of cancer cells is the colony formation assay. Research has shown that p-hydroxycinnamic acid effectively suppresses the formation of colonies in HepG2 human liver cancer cells. nih.gov In these experiments, when HepG2 cells were cultured with HCA over a period of 15 days, a significant reduction in colony formation was observed. nih.gov This suggests that the compound not only slows down cell proliferation but also hinders the ability of single cells to grow into viable colonies, a hallmark of tumorigenicity. Similarly, derivatives of hydroxycinnamic acids, such as certain esters and amides, have been found to prevent colony formation in breast cancer stem cells and MCF-7 cells. nih.govrsc.org

The antiproliferative activity of these compounds is often evaluated by determining their IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro. For instance, a derivative of hydroxycinnamic acid hydrazide, compound 2c, was found to be highly active against the growth of H1299 lung carcinoma cells with an IC50 value of 1.50 μM. nih.gov This was more potent than the positive control, topotecan (B1662842), which had an IC50 of 4.18 μM. nih.gov

| Compound | Cell Line | Cancer Type | Observed Effect | IC50 Value |

|---|---|---|---|---|

| p-Hydroxycinnamic acid | HepG2 | Liver Cancer | Suppressed colony formation and growth | Not specified |

| p-Hydroxycinnamic acid | MDA-MB-231 | Breast Cancer | Suppressed proliferation | Not specified |

| p-Hydroxycinnamic acid | MIA PaCa-2 | Pancreatic Cancer | Suppressed proliferation | Not specified |

| Hydroxycinnamic acid hydrazide derivative (2c) | H1299 | Lung Carcinoma | Inhibited growth | 1.50 μM |

| p-Coumaric acid | BCSCs | Breast Cancer Stem Cells | Inhibited proliferation | 4.27 mM (72h) |

| p-Coumaric acid | MCF-7 | Breast Cancer | Inhibited proliferation | 4.6 mM (72h) |

Induction of Cell Cycle Arrest (e.g., G1, G2/M phases) in Malignant Cell Lines

A key mechanism through which p-hydroxycinnamic acid and its derivatives exert their antiproliferative effects is by inducing cell cycle arrest in cancer cells. The cell cycle is a series of events that take place in a cell as it grows and divides. By halting this process at specific checkpoints, these compounds can prevent cancer cells from multiplying.

Research has shown that p-hydroxycinnamic acid can induce cell cycle arrest at both the G1 and G2/M phases in MDA-MB-231 human breast cancer cells and MIA PaCa-2 human pancreatic cancer cells. nih.govnih.gov Similarly, a hydroxycinnamic acid hydrazide derivative was found to induce cell cycle arrest at the G2/M phase in H1299 lung carcinoma cells. nih.gov In human glioblastoma U87Mg cells, p-coumaric acid, a form of p-hydroxycinnamic acid, also led to an accumulation of cells in the G2/M phase. nih.gov

The induction of cell cycle arrest is often accompanied by changes in the expression of key regulatory proteins. For example, in U87Mg cells, the G2/M arrest was associated with a reduction in cyclin-dependent kinase 4 (CDK4) and an increase in p53, which in turn induced the CDK inhibitor p21. nih.gov In breast cancer stem cells, ortho- and para-coumaric acid were found to cause an arrest in the G1/S phase progression, which was linked to the downregulation of Cyclin D1 expression. nih.gov

| Compound | Cell Line | Cancer Type | Phase of Cell Cycle Arrest |

|---|---|---|---|

| p-Hydroxycinnamic acid | MDA-MB-231 | Breast Cancer | G1 and G2/M |

| p-Hydroxycinnamic acid | MIA PaCa-2 | Pancreatic Cancer | G1 and G2/M |

| Hydroxycinnamic acid hydrazide derivative | H1299 | Lung Carcinoma | G2/M |

| p-Coumaric acid | U87Mg | Glioblastoma | G2/M |

| p-Coumaric acid | BCSCs | Breast Cancer Stem Cells | G1/S |

Activation of Apoptotic Pathways (e.g., Caspase-3 Induction)

In addition to halting cell proliferation, p-hydroxycinnamic acid and its derivatives can induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a natural and essential process for removing old, damaged, or infected cells. Many anticancer therapies aim to trigger this process in malignant cells.

A key player in the apoptotic process is a family of proteases called caspases. In particular, caspase-3 is a critical executioner caspase. Studies have demonstrated that hydroxycinnamic acid hydrazide derivatives can activate caspase-3, leading to cell death in H1299 lung carcinoma cells. nih.gov Similarly, p-hydroxycinnamic acid has been shown to stimulate the death of HepG2 human liver cancer cells, and this effect was prevented by a caspase-3 inhibitor, indicating the involvement of this enzyme. nih.gov

The induction of apoptosis has also been observed in other cancer cell lines. For instance, p-coumaric acid treatment mediated the activation of apoptosis in U87Mg human glioblastoma cells. nih.gov Furthermore, in breast cancer stem cells, treatment with ortho- and para-coumaric acid led to increased Annexin-V/7-AAD staining, elevated expression of caspase-3/7, and a decreased Bcl-2/Bax ratio, all of which are indicative of apoptosis. nih.gov

Modulation of Intracellular Signaling Networks (e.g., Ras, PI3K, Akt, MAPK, NF-κB, β-catenin)

The anticancer effects of p-hydroxycinnamic acid and its derivatives are mediated through their ability to modulate various intracellular signaling networks that are often dysregulated in cancer. These pathways control critical cellular processes such as proliferation, survival, and metastasis.

In human liver cancer HepG2 cells, p-hydroxycinnamic acid was found to decrease the levels of Ras, PI3K, Akt, MAPK, NF-κB p65, and β-catenin. nih.gov These proteins are key components of signaling pathways that promote cancer cell growth and survival. nih.govresearchgate.net The suppressive effects of p-hydroxycinnamic acid on the proliferation of MDA-MB-231 breast cancer cells and MIA PaCa-2 pancreatic cancer cells have also been linked to the inhibition of signaling pathways related to NF-κB, extracellular signal-regulated kinase (ERK), protein kinase C, and phosphatidylinositol 3-kinase (PI3K). nih.govnih.gov

The mitogen-activated protein kinase (MAPK) pathway is another important target. Microarray analysis of PC3 prostate cancer cells treated with p-coumaric acid revealed that MAPKs, which regulate many cancer-related pathways, were targeted by the compound. mdpi.com Furthermore, in breast cancer stem cells and MCF-7 cells, hydroxycinnamic acid isomers inhibited the phosphorylation of Extracellular regulated kinases 1/2 (ERK1/2), a key component of the MAPK pathway. nih.gov

Interaction with Specific Cellular Receptors (e.g., Aryl Hydrocarbon Receptor (AHR))

The biological activities of p-hydroxycinnamic acid can also be mediated through its interaction with specific cellular receptors. One such receptor is the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a role in regulating various physiological and pathological processes. medchemexpress.com

In studies with HepG2 human liver cancer cells, the effects of p-hydroxycinnamic acid on cell growth and death were inhibited by CH223191, an antagonist of the AHR. nih.gov This suggests that the anticancer effects of p-hydroxycinnamic acid in this cell line are, at least in part, mediated by the activation of AHR signaling. nih.gov Upon ligand binding, the AHR translocates to the nucleus and forms a complex with the AHR nuclear translocator (ARNT). medchemexpress.com This complex then binds to specific DNA sequences, regulating the transcription of target genes. medchemexpress.com

Selective Cytotoxicity Towards Cancer Cells in Co-culture or Comparative Assays

An important characteristic of a potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies have indicated that hydroxycinnamic acid hydrazide derivatives exhibit such selective cytotoxicity.

In one study, a new series of hydroxycinnamic acid hydrazide derivatives were evaluated for their antiproliferative activities against two cancer cell lines (H1299 lung carcinoma and MCF-7 breast cancer) and compared to their effects on two normal cell lines (NL-20 lung epithelial cells and H184B5F5/M10 breast cells). nih.gov The results showed that some of these compounds possessed good antiproliferative activity against the cancer cell lines while having lower cytotoxic effects on the normal cells. nih.gov For example, one of the most active compounds demonstrated an IC50 value of 1.50 μM against H1299 lung cancer cells, while its IC50 value against normal NL-20 lung epithelial cells was greater than 10 μM, indicating a significant degree of selectivity. nih.gov

Induction of Oxidative Stress and DNA Damage in Cancer Cells

Another mechanism by which p-hydroxycinnamic acid and its derivatives may exert their anticancer effects is through the induction of oxidative stress and subsequent DNA damage in cancer cells. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and a cell's ability to detoxify these reactive products. While p-hydroxycinnamic acid is known for its antioxidant properties, under certain conditions, it can also promote oxidative stress in cancer cells.

In PC3 prostate cancer cells, the cytotoxic effects of p-coumaric acid have been linked to the generation of ROS. mdpi.com This increase in ROS can lead to damage of cellular components, including DNA, and ultimately trigger apoptosis. mdpi.com The induction of G2/M phase cell cycle arrest and apoptosis by a chalcone (B49325) derivative in ovarian cancer cells was also found to be closely associated with the generation of ROS. nih.gov Furthermore, some derivatives of p-coumaric acid have been shown to exert a DNA damaging effect on cancer cells. researchgate.net

Antimicrobial Efficacy and Mechanistic Studies (In Vitro Focus)

Antibacterial Activity Against Gram-Positive and Gram-Negative Microbial Strains

This compound and its derivatives have demonstrated a noteworthy spectrum of antibacterial activity in various in vitro studies. Research has shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, although efficacy can vary depending on the specific derivative and the bacterial strain.

Hydrazide-hydrazone derivatives, for instance, have shown potent activity against Gram-positive bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.48–7.81 µg/mL. mdpi.com In some cases, the activity of these derivatives against strains like methicillin-resistant Staphylococcus aureus (MRSA) has been particularly significant. mdpi.com The antibacterial mechanism of the parent compound, p-coumaric acid, is understood to involve the disruption of the bacterial cell membrane and binding to genomic DNA, which ultimately inhibits essential cellular functions and leads to cell death. researchgate.netnih.govbohrium.com Modifications to the hydrazide structure, such as the inclusion of electron-donating groups, have been shown to enhance antibacterial effects against certain strains. nih.gov

The activity against Gram-negative bacteria is also documented, though sometimes requiring higher concentrations compared to Gram-positive strains. mdpi.com Phenolic acids, including hydroxycinnamic acids, are known to alter the surface polarity of bacteria, which may contribute to their stronger effects against Gram-negative strains in some contexts. dergipark.org.tr

Table 1: In Vitro Antibacterial Activity of select p-Hydroxycinnamic Acid Derivatives

| Bacterial Strain | Type | Compound Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus ATCC 43300 (MRSA) | Gram-Positive | Hydrazide-hydrazone | 3.91 | mdpi.com |

| Staphylococcus aureus ATCC 6538 | Gram-Positive | Hydrazide-hydrazone | 1.95 | mdpi.com |

| Staphylococcus epidermidis ATCC 12228 | Gram-Positive | Hydrazide-hydrazone | 0.48 | mdpi.com |

| Bacillus subtilis ATCC 6633 | Gram-Positive | Hydrazide-hydrazone | < 1 | nih.gov |

| Escherichia coli | Gram-Negative | Hydrazide-hydrazone | 0.49 | nih.gov |

| Pseudomonas aeruginosa | Gram-Negative | Hydrazide-hydrazone | 500-1000 | mdpi.com |

Antifungal Activity Assessment in Pathogenic Fungi Models

Derivatives of p-hydroxycinnamic acid have been evaluated for their efficacy against pathogenic fungi. The antifungal action is often linked to the disruption of the fungal cell membrane, which leads to the leakage of cytoplasmic contents and subsequent cell death. nih.gov Studies on various cinnamic acid derivatives have demonstrated activity against fungi such as Aspergillus niger and Candida albicans. nih.govnih.gov

One of the specific mechanisms identified for the antifungal activity of cinnamic acid derivatives is the inhibition of benzoate (B1203000) 4-hydroxylase (CYP53), a cytochrome P450 enzyme unique to fungi. nih.gov This enzyme is crucial for the detoxification of benzoate, an important intermediate in fungal metabolic pathways. By inhibiting this enzyme, the compounds disrupt essential metabolic processes, leading to a potent antifungal effect. nih.gov This targeted action makes the CYP53 enzyme a promising target for the development of new antifungal drugs based on the hydroxycinnamic acid scaffold. nih.gov

Table 2: Antifungal Activity of p-Hydroxycinnamic Acid Derivatives

| Fungal Strain | Compound Type | Observed Effect | Reference |

|---|---|---|---|

| Candida spp. | Hydrazide-hydrazone | Moderate to mild activity (MIC 500-1000 µg/mL) | mdpi.com |

| Aspergillus niger | Cinnamic Acid Derivative | High antifungal activity | nih.gov |

| Cochliobolus lunatus | Cinnamic Acid Derivative | High antifungal activity | nih.gov |

Antimycobacterial Activity Research

Cinnamic acid hydrazide derivatives have emerged as a promising area of research for the development of new antimycobacterial agents, particularly against Mycobacterium tuberculosis. Certain trans-cinnamic acid hydrazide derivatives have shown significant activity, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL. researchgate.net These findings suggest that such compounds could serve as a starting point for developing lead compounds against multi-drug resistant tuberculosis.

The mechanism of action for many antimycobacterial agents involves disrupting the unique cell wall of mycobacteria or interfering with essential metabolic pathways. preprints.orgmdpi.com While the precise mechanism for this compound is still under investigation, related hydrazide structures are known to be effective against M. tuberculosis.

Mechanism of Bacterial Cell Membrane Disruption and Permeability Alteration

A primary antibacterial mechanism of p-hydroxycinnamic acid and its derivatives is the direct disruption of the bacterial cell membrane. researchgate.netnih.govbohrium.com In vitro studies have demonstrated that these compounds induce significant changes in membrane homeostasis. nih.gov This process begins with the depolarization of the cell membrane, leading to a decrease in intracellular pH and a reduction in ATPase activity. nih.gov

The damage compromises the membrane's integrity, making it more permeable. mdpi.com This increased permeability allows for the leakage of essential intracellular components, such as ions and metabolites, while also allowing the entry of external substances, ultimately leading to cell death. nih.govmdpi.com Microscopic visualization has confirmed these effects, showing treated bacterial cells becoming shriveled, ruptured, and deformed, which is indicative of irreversible damage to the cell wall and membrane. nih.gov

Binding to Bacterial Genomic DNA and Subsequent Inhibition of Essential Cellular Functions

In addition to disrupting the cell membrane, p-hydroxycinnamic acid exhibits a dual mechanism of action by interacting with bacterial genomic DNA. bohrium.com Research indicates that the compound can bind to the phosphate (B84403) anions within the DNA double helix and intercalate into its grooves. bohrium.com

This binding interferes with critical cellular processes that rely on DNA as a template, such as replication and transcription. By inhibiting these essential functions, the compound effectively halts the bacteria's ability to grow, divide, and produce necessary proteins, contributing significantly to its bactericidal effect. researchgate.netnih.govbohrium.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Phenolic Hydroxyl Groups on Diverse Bioactivities

The phenolic hydroxyl (-OH) group is a critical determinant of the biological activity of p-hydroxycinnamic acid hydrazides and related cinnamic acid derivatives. researchgate.netnih.gov This functional group is a well-established contributor to the antioxidant properties of these compounds, which are believed to underlie many of a their health benefits. researchgate.net

Key Findings:

Antioxidant Activity: The phenolic hydroxyl group is a potent hydrogen donor, enabling the molecule to scavenge free radicals effectively. researchgate.netnih.gov The antioxidant capacity is significantly influenced by the number and position of hydroxyl groups on the aromatic ring. Dihydroxy derivatives generally exhibit stronger antioxidant activity than their monohydroxy counterparts. researchgate.net For instance, caffeic acid, with two hydroxyl groups, is a more potent antioxidant than p-coumaric acid, which has one. nih.gov

Antimicrobial and Anticancer Properties: The presence of the phenolic hydroxyl group is also linked to the antimicrobial and anticancer activities of these compounds. researchgate.netmdpi.com Many derivatives with a phenolic hydroxyl group have reported antibacterial, antiviral, and antifungal properties. researchgate.net

Enzyme Inhibition: Phenolic hydroxyl groups are often crucial for the inhibitory activity against various enzymes. For example, many tyrosinase inhibitors, such as p-coumaric acid, possess a free phenolic hydroxyl group. nih.gov

Impact of Substitution: Substitution on the hydroxyl group, such as through methylation to form a methoxy (B1213986) group, generally reduces the antioxidant activity compared to the free hydroxyl group. mdpi.com However, the presence of a methoxy group can still contribute to antioxidant potential through its electron-donating properties. researchgate.net

The following table summarizes the influence of the phenolic hydroxyl group on the bioactivity of cinnamic acid derivatives.

| Feature | Influence on Bioactivity | Supporting Evidence |

| Presence of -OH group | Essential for significant antioxidant activity through free radical scavenging. researchgate.netnih.gov | Dihydroxy derivatives are more potent antioxidants than monohydroxy derivatives. researchgate.net |

| Number of -OH groups | Generally, an increasing number of hydroxyl groups correlates with increased antioxidant activity. mdpi.com | Gallic acid (a triol) has higher antioxidant activity than many other phenolic acids. mdpi.com |

| Position of -OH group | The para-hydroxy substitution in cinnamic acids results in high antioxidant activity. mdpi.com | p-Coumaric acid is a well-known antioxidant. mdpi.com |

| -OH vs. -OCH3 group | A free hydroxyl group is more effective for antioxidant activity than a methoxy group. mdpi.com | Herniarin, with a methoxy group, has decreased activity compared to coumarins with free hydroxyls. mdpi.com |

Impact of the Cinnamoyl Side Chain Unsaturation on Biological Efficacy

The α,β-unsaturation in the cinnamoyl side chain of p-hydroxycinnamic acid hydrazide is another key structural feature that significantly influences its biological efficacy. This conjugated double bond is not merely a linker but an active participant in the molecule's chemical reactivity and interaction with biological targets.

Key Findings:

Enhanced Antioxidant Activity: The C=C double bond extends the conjugation of the molecule, which helps to stabilize the phenoxyl radical formed during the antioxidant process. mdpi.com This extended π-system allows for effective delocalization of the unpaired electron, thereby enhancing the radical scavenging ability. semanticscholar.org

Influence on Cytotoxicity: The double bond is associated with the cytotoxic and anti-inflammatory effects of cinnamic acid derivatives. mdpi.com

Shielding Effect: The double bond can shield the aromatic ring from the electron-withdrawing effect of the carboxyl group (or its hydrazide derivative), which can positively impact the antioxidant activity of para-hydroxy substituted compounds. mdpi.com

Saturation Effects: Saturation of the double bond to form hydrocinnamic acid derivatives can alter the biological activity profile. For example, lipophilic hexylamides and hexylesters of both cinnamic and hydrocinnamic acids have been studied for their antioxidant profiles, indicating that the presence or absence of the double bond can be tailored for specific applications. mdpi.com

The table below outlines the significance of the cinnamoyl side chain unsaturation.

| Structural Feature | Impact on Biological Efficacy | Rationale |

| α,β-Unsaturated C=C Bond | Contributes to higher antioxidant potential. mdpi.com | Extends conjugation, stabilizing the resulting radical through electron delocalization. mdpi.comsemanticscholar.org |

| Conjugated System | Plays a role in cytotoxic and anti-inflammatory activities. mdpi.com | The extended π-system influences the molecule's reactivity and interactions with biological targets. |

| Saturation of the Double Bond | Alters the biological activity profile, creating hydrocinnamic derivatives. mdpi.com | Changes the molecule's conformation and electronic properties, leading to different interactions. |

Effects of Substituents on the Aromatic Ring on Biological Potency

The type and position of substituents on the aromatic ring of this compound can dramatically modulate its biological potency. Both electron-donating and electron-withdrawing groups can have profound effects on the molecule's activity.

Key Findings:

Electron-Donating Groups (EDGs):

Groups like methoxy (-OCH3) and methyl (-CH3) generally enhance antioxidant activity. researchgate.nettandfonline.com The electron-donating nature of these groups can increase the stability of the phenoxyl radical formed during free radical scavenging. nih.gov

In some cases, the introduction of a methoxy group ortho to the hydroxyl group, as in ferulic acid, leads to higher antioxidant activity compared to p-coumaric acid. nih.gov

However, the effect can be complex. For instance, replacing a para-methyl group with a more electron-donating para-methoxy group in some hydrazide series led to a time-dependent variation in DPPH radical scavenging activity. tandfonline.com

Electron-Withdrawing Groups (EWGs):

Groups like chloro (-Cl) and nitro (-NO2) can have varied effects. In some studies on p-coumaric acid derivatives, anilides with electron-withdrawing substituents on the phenyl nucleus were found to be potent antibacterial agents. researchgate.net

The introduction of a nitro group has been shown to improve the tyrosinase inhibitory activity of some vanillin-benzylidenehydrazine hybrids. nih.gov

Positional Isomerism: The position of the substituent is crucial. For example, among coumaric acids, the acidity of the carboxylic acid group and the phenolic group varies between ortho, meta, and para isomers, which in turn affects their biological properties. mdpi.com

The following table details the effects of aromatic ring substituents on biological potency.

| Substituent Type | Position | Effect on Biological Potency | Example Compound/Derivative |

| Electron-Donating (e.g., -OCH3) | Ortho to -OH | Increased antioxidant activity. nih.gov | Ferulic acid vs. p-coumaric acid. nih.gov |

| Electron-Donating (e.g., -OCH3, -CH3) | Para | Enhanced antioxidant and radical scavenging abilities. tandfonline.com | p-Methoxy and p-methyl substituted hydrazides. tandfonline.com |

| Electron-Withdrawing (e.g., -Cl, -NO2) | Varies | Can increase antibacterial activity. researchgate.net | 2-chloro-4-nitro substituted p-coumaric acid anilides. researchgate.net |

| Electron-Withdrawing (e.g., -NO2) | Varies | Can improve tyrosinase inhibition. nih.gov | Nitro-substituted vanillin-benzylidenehydrazine hybrids. nih.gov |

Role of the Hydrazide Linkage and Analogous Amide/Ester Derivatives in Activity Modulation

The hydrazide linkage (-CONHNH2) is a key functional group that imparts specific properties to this compound and is often a starting point for the synthesis of a wide range of biologically active derivatives. mdpi.com Comparing hydrazides to their corresponding amide and ester analogs reveals important insights into activity modulation.

Key Findings:

Versatile Synthetic Scaffold: Hydrazides are valuable precursors for synthesizing various heterocyclic compounds like oxadiazoles (B1248032), triazoles, and pyrazoles, which often possess significant biological activities. mdpi.comnih.gov

Hydrogen Bonding and Chelation: The hydrazide and hydrazone moieties can participate in hydrogen bonding and metal chelation, which can be crucial for their interaction with biological targets. researchgate.netnih.gov

Comparison with Amides and Esters:

In many instances, the conversion of the carboxylic acid of hydroxycinnamic acids to amides or esters leads to enhanced biological activity. mdpi.com

Amides of hydroxycinnamic acids with biogenic amines have shown potent antioxidant activity, often greater than the corresponding esters. mdpi.com

In terms of anti-inflammatory activity, amides of hydroxycinnamic acids have been found to have better inhibitory potential against nitric oxide production than the parent compounds. nih.gov

The specific amide or ester synthesized can be tailored for desired properties. For instance, lipophilic esters and amides can improve the ability to cross biological membranes. mdpi.com

The table below compares the role of hydrazide, amide, and ester linkages in activity modulation.

| Linkage Type | Role in Biological Activity | Key Characteristics |

| Hydrazide (-CONHNH2) | Acts as a versatile scaffold for synthesizing diverse bioactive heterocyclic compounds. mdpi.comnih.gov | Can engage in keto-enol tautomerism and is a good hydrogen bond donor/acceptor. mdpi.com |

| Amide (-CONHR) | Often enhances antioxidant and anti-inflammatory activities compared to the parent acid. mdpi.comnih.gov | Generally stable and can participate in strong hydrogen bonding. |

| Ester (-COOR) | Can improve lipophilicity and membrane permeability. mdpi.com | Susceptible to hydrolysis by esterases, which can be a factor in prodrug design. |

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Key Findings:

Model Development: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for other hydrazide derivatives. For example, a 3D-QSAR model for p-hydroxybenzohydrazide derivatives showed good predictive power for their antihypertensive activity. nih.gov Such models generate contour maps that visualize the regions around the molecule where steric bulk, electron-donating, or electron-withdrawing groups are favorable or unfavorable for activity. science.gov

Insights for Drug Design: QSAR models provide valuable insights for rational drug design. For instance, QSAR studies on phenolic acids have suggested that bulky and/or electron-donating substituents on the phenol (B47542) ring, as well as hydrogen-bond donor groups at the ortho-position, are favorable for high DPPH radical scavenging activity. science.gov

The following table provides an overview of QSAR applications for related compounds.

| QSAR Model Type | Application | Key Findings/Predictions |

| 2D-QSAR | Predicting antimicrobial activity of p-coumaric acid derivatives. researchgate.net | Activity is governed by electronic and topological parameters. researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Predicting antihypertensive activity of p-hydroxybenzohydrazide derivatives. nih.gov | Generated a statistically reliable model with good predictive power. nih.gov |

| 3D-QSAR | Predicting DPPH scavenging activity of phenolic acids. science.gov | Favorable features include bulky/electron-donating groups on the phenol ring and H-bond donors at the ortho-position. science.gov |

Theoretical and Computational Chemistry Approaches in P Hydroxycinnamic Acid Hydrazide Research

Quantum Chemical Calculations for Mechanistic Elucidation of Antioxidant Behavior

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the antioxidant mechanisms of phenolic compounds such as p-hydroxycinnamic acid hydrazide. researchgate.net The antioxidant capacity is primarily governed by the ability to donate a hydrogen atom or an electron to neutralize free radicals. The main mechanisms considered are Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). acs.org

Several key quantum chemical descriptors are calculated to determine the most probable antioxidant pathway:

Bond Dissociation Enthalpy (BDE): This is the enthalpy change required to break a bond homolytically. For phenolic antioxidants, a lower BDE for the O-H bond indicates a greater ease of donating a hydrogen atom, favoring the HAT mechanism. mdpi.com

Ionization Potential (IP): This represents the energy needed to remove an electron from a molecule. A lower IP value suggests a higher propensity to donate an electron, which is the first step in the SET-PT mechanism. mdpi.comnih.gov

Proton Dissociation Enthalpy (PDE): This descriptor is related to the second step of the SET-PT mechanism, describing the enthalpy change associated with proton loss from the radical cation. mdpi.com

Enthalpy of Hydrogen Atom Transfer (ΔEH-L): The HOMO-LUMO energy gap (ΔEH-L) provides insights into the chemical reactivity and stability of the molecule. A smaller gap generally correlates with higher reactivity. nih.govsemanticscholar.org

While specific experimental data for this compound is limited, calculations on its parent compound, p-coumaric acid, and related structures provide valuable insights. The phenolic hydroxyl group is the primary site for radical scavenging. DFT calculations show that for hydroxycinnamic acids, the HAT mechanism is often favored due to relatively low BDE values. nih.gov For instance, the BDE of the phenolic O-H in p-coumaric acid has been calculated to be in the range of 79-81 kcal/mol, which is lower than many other types of bonds, indicating its susceptibility to homolytic cleavage. nih.gov The ionization potential for p-coumaric acid is around 130 kcal/mol, suggesting that the SET mechanism is also plausible. semanticscholar.org The introduction of the hydrazide moiety in place of the carboxylic acid is expected to modulate these electronic properties, potentially influencing the preferred antioxidant mechanism.

| Compound | Parameter | Calculated Value (kcal/mol) | Antioxidant Mechanism Implication |

|---|---|---|---|

| p-Coumaric Acid | BDE nih.gov | ~79.8 - 81.2 | Relates to Hydrogen Atom Transfer (HAT) |

| IP semanticscholar.org | ~130.4 | Relates to Single Electron Transfer (SET) | |

| Caffeic Acid | BDE nih.gov | ~72.3 - 74.0 | Relates to Hydrogen Atom Transfer (HAT) |

| IP semanticscholar.org | Not specified | Relates to Single Electron Transfer (SET) | |

| Ascorbic Acid | BDE nih.gov | ~75.4 | Relates to Hydrogen Atom Transfer (HAT) |

| IP semanticscholar.org | ~152.0 | Relates to Single Electron Transfer (SET) |

Molecular Docking Simulations for Ligand-Enzyme and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule when it interacts with a biological target, such as an enzyme or a receptor. nih.gov This method is crucial for identifying potential therapeutic targets for this compound and understanding the molecular basis of its activity.

Docking studies on related cinnamic acid derivatives and hydrazides have revealed interactions with various enzymes implicated in disease. For example, hydroxycinnamic acids have been docked into the active sites of enzymes like myeloperoxidase (MPO) and lipoxygenase (LOX), which are involved in inflammation. nih.govmdpi.com These simulations typically show that the phenolic hydroxyl group and the carbonyl group of the hydrazide can form key hydrogen bonds with amino acid residues in the active site. ekb.eg Furthermore, the aromatic ring often engages in hydrophobic and π-π stacking interactions, which contribute to the stability of the ligand-protein complex.

In a study on (E)-2-hydroxy-α-aminocinnamic acids, docking calculations revealed that the compounds fit into the distal cavity of the MPO active site, with the amino and carboxylic acid groups being crucial for anchoring. nih.gov Similarly, docking of ferulic acid derivatives into the main protease (Mpro) of SARS-CoV-2 showed binding energies comparable to known inhibitors, highlighting the potential for these structures to act as antiviral agents. nih.gov For this compound, the hydrazide group (-CONHNH2) provides additional hydrogen bond donors and acceptors compared to a carboxylic acid, potentially leading to stronger or more specific interactions with protein targets.

| Ligand Class | Protein Target | Reported Binding Affinity (kcal/mol) | Key Interactions Observed |

|---|---|---|---|

| (E)-2-hydroxy-α-aminocinnamic acids nih.gov | Myeloperoxidase (MPO) | Not specified | Anchoring via amino and carboxylic acid groups in the distal cavity. |

| Ferulic Acid Derivatives nih.gov | SARS-CoV-2 Mpro | -6.0 to -8.5 | Hydrogen bonds and hydrophobic interactions with active site residues. |

| Cinnamic Acid-Quinolone Hybrids mdpi.com | Topoisomerase II (3HB5) | -9.5 to -9.8 | Hydrogen bonding, polar, and hydrophobic interactions. |

| Indoloquinoline-HCA Conjugates nih.gov | Topoisomerase II-DNA | Not specified (Ki = 2.8 nM) | Strong binding to the enzyme-DNA complex. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Predictions

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements of every atom in a system over time, allowing for the assessment of conformational flexibility, complex stability, and the calculation of more accurate binding free energies. nih.gov

For a flexible molecule like this compound, MD simulations can explore its various possible conformations in a solvent or a protein binding pocket. This is crucial for understanding how the molecule adapts its shape to fit into an active site. When applied to a ligand-protein complex predicted by docking, MD simulations can validate the stability of the interaction. researchgate.net Researchers monitor parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone to see if the complex remains stable or dissociates over the simulation time (typically nanoseconds to microseconds).

Studies on related compounds have used MD simulations to confirm the stability of docked complexes. For example, MD simulations of ferulic acid derivatives bound to the SARS-CoV-2 Mpro confirmed that the most promising compounds remained stably bound in the active site. nih.gov These simulations provide a deeper understanding of how water molecules and thermal fluctuations affect the binding, offering insights that are not available from static docking alone. Such analyses are essential for predicting the true binding affinity and residence time of a drug candidate like this compound at its target.

Computational Predictions of Pharmacological Activity and ADMET Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. This involves assessing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Computational tools and web servers (e.g., SwissADME, pkCSM) have been developed to predict these properties from a molecule's structure, a field known as pharmacoinformatics. nih.govresearchgate.net

These predictive models can estimate a wide range of properties for this compound:

Absorption: Predictions include water solubility, intestinal absorption percentage, and permeability across cell membranes (e.g., Caco-2 permeability). ufrgs.br

Distribution: This involves predicting the volume of distribution (Vd) and whether the compound can cross the blood-brain barrier (BBB).

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. Inhibition of CYP enzymes is a major cause of drug-drug interactions.

Excretion: This includes predictions of total clearance.

Toxicity: Various toxicity endpoints can be predicted, such as hepatotoxicity, mutagenicity (Ames test), and cardiotoxicity (hERG inhibition).

Studies on hydroxycinnamic acids and their derivatives often include in silico ADMET analysis to assess their drug-likeness. nih.govnih.gov For example, while many natural phenolic compounds exhibit poor bioavailability, derivatization into esters or hydrazides can alter properties like solubility and membrane permeability. Computational predictions allow for the rapid screening of many potential derivatives to identify those with the most promising ADMET profiles for further experimental investigation.

| ADMET Property | Predicted Parameter | Significance in Drug Development |

|---|---|---|

| Absorption | Human Intestinal Absorption | High absorption is desirable for oral drugs. |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Crucial for CNS-acting drugs; non-permeation desired for peripherally acting drugs. |

| Metabolism | CYP2D6/3A4 Inhibition | Non-inhibition is preferred to avoid drug-drug interactions. |

| Toxicity | Ames Toxicity | Predicts mutagenic potential; a negative result is desired. |

| Toxicity | Hepatotoxicity | Predicts potential for liver damage; a negative result is desired. |

Coordination Chemistry and Supramolecular Assemblies Involving P Hydroxycinnamic Acid Hydrazide

Metal Complexation with Hydrazide Ligands

Hydrazides, characterized by the -C(O)NHNH2 functional group, are versatile ligands in coordination chemistry. Their ability to form stable complexes with a wide array of metal ions has made them a subject of considerable research. The coordination behavior of p-hydroxycinnamic acid hydrazide is influenced by its multiple potential donor sites, leading to the formation of diverse and structurally interesting metal complexes.

Characterization of Chelation Modes and Donor Sites (e.g., N, O, S)

The this compound ligand possesses several potential coordination sites: the carbonyl oxygen (O), the terminal amino nitrogen (N) of the hydrazide group, and the phenolic oxygen (O) from the p-hydroxyphenyl ring. Hydrazides can exhibit keto-enol tautomerism. In the keto form, the ligand typically coordinates to metal ions in a neutral, bidentate fashion through the carbonyl oxygen and the primary amino nitrogen. ekb.egresearchgate.net Upon enolization and subsequent deprotonation, the hydrazide can act as an anionic ligand, coordinating through the enolic oxygen and the azomethine nitrogen. asianpubs.org

The involvement of the phenolic hydroxyl group can lead to tridentate chelation, where the metal ion is bound by the carbonyl/enolic oxygen, the azomethine nitrogen, and the phenolic oxygen. bohrium.com This multi-dentate character allows for the formation of stable chelate rings with the metal center. The specific chelation mode is often confirmed by spectroscopic methods, which can detect shifts in vibrational frequencies or proton signals upon complex formation. scispace.comresearchgate.net

Influence of Metal Ion Identity on Complex Stoichiometry, Structure, and Stability

The identity of the metal ion—including its size, charge, and preferred coordination geometry—plays a crucial role in determining the final structure, stoichiometry, and stability of the resulting complex. frontiersin.org Transition metals such as Cu(II), Ni(II), Co(II), and Zn(II) readily form complexes with hydrazide ligands. nih.gov

The metal-to-ligand ratio can vary, with common stoichiometries being 1:1 and 1:2. ekb.egasianpubs.orgfrontiersin.org For instance, studies on analogous hydrazone complexes have shown that some metals form 1:1 complexes while others favor a 1:2 ratio, which can impact the compound's biological activity. frontiersin.org The geometry of the complexes is also metal-dependent. For example, with similar hydrazide ligands, Cu(II), Ni(II), and Co(II) have been observed to form trigonal bipyramidal geometries, while Mn(II) and Zn(II) may adopt octahedral structures. nih.gov The stability of these complexes often follows the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn), which relates the stability of high-spin octahedral complexes to the d-electron configuration of the metal ion. iljs.org.ng

Table 1: Influence of Metal Ion on Complex Properties (Based on Analogous Hydrazide/Hydrazone Systems)

| Metal Ion | Common Stoichiometry (M:L) | Observed Geometries | Relative Stability Trend |

| Mn(II) | 1:1, 1:2 | Octahedral | Low |

| Co(II) | 1:1, 1:2 | Octahedral, Trigonal Bipyramidal | Medium |

| Ni(II) | 1:2 | Octahedral, Trigonal Bipyramidal | High |

| Cu(II) | 1:1, 1:2 | Square Planar, Trigonal Bipyramidal, Octahedral (distorted) | Highest (Jahn-Teller effect) |

| Zn(II) | 1:1, 1:2 | Octahedral, Tetrahedral | Low (CFSE=0) |

This table is a generalized representation based on findings from various hydrazide and hydrazone complexes and may not reflect the exact behavior for all specific ligands. asianpubs.orgnih.goviljs.org.ng

Spectroscopic and Analytical Characterization of Metal Complexes (e.g., IR, NMR, UV-Vis, Mass Spectrometry, X-Ray Crystallography)

A suite of analytical techniques is employed to fully characterize the metal complexes of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy is fundamental in determining the ligand's coordination mode. Upon complexation, the stretching frequency of the carbonyl group (νC=O) typically shifts to a lower wavenumber, indicating its coordination to the metal ion. chemsociety.org.ng Changes in the N-H stretching and bending vibrations also provide evidence of the amino group's involvement. ekb.eg The appearance of new, weak bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, confirming the formation of the complex. scispace.comresearchgate.net

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for studying diamagnetic complexes (e.g., Zn(II), Cd(II)). In the ¹H NMR spectrum, the signal for the labile NH and OH protons may broaden or disappear upon complexation, indicating their involvement in bonding. researchgate.netresearchgate.net Shifts in the chemical environments of the aromatic and vinyl protons of the p-hydroxycinnamic acid moiety also confirm coordination. ekb.eg

UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the complex. Shifts in the ligand's characteristic π→π* and n→π* absorption bands upon coordination are observed. For transition metal complexes, the appearance of d-d transition bands can help elucidate the coordination geometry (e.g., octahedral or tetrahedral). chemsociety.org.ngsciencepublishinggroup.com

Mass Spectrometry : Mass spectrometry is used to confirm the molecular weight and stoichiometry of the synthesized complexes by identifying the molecular ion peak [M+]. chemrxiv.org

Supramolecular Interactions and Host-Guest Chemistry

Beyond forming covalent bonds with metals, this compound participates in weaker, non-covalent interactions that give rise to complex supramolecular structures. These interactions are key to understanding phenomena like self-assembly and molecular recognition.

Self-Assembly Mechanisms and Molecular Recognition Phenomena

The hydrazide functional group is an excellent building block for supramolecular assembly due to its capacity to act as both a hydrogen bond donor (the N-H groups) and acceptor (the C=O group). researchgate.net This allows hydrazide molecules to form robust and predictable hydrogen-bonded networks, leading to the spontaneous formation of larger, well-ordered structures such as duplex strands or shape-persistent cyclic oligomers. researchgate.net

In the case of this compound, these hydrogen bonding interactions can be complemented by π-π stacking between the aromatic phenyl rings. The combination of these non-covalent forces can drive the self-assembly of the molecules into nanostructures. Molecular recognition, the specific binding of one molecule to another, is governed by these same principles. The defined spatial arrangement of hydrogen bond donors/acceptors and aromatic surfaces in this compound allows it to selectively interact with other molecules or with itself to form larger aggregates. researchgate.netwvu.edu

Inclusion Complex Formation with Cyclodextrins and Other Macrocyclic Hosts

Cyclodextrins (CDs) are macrocyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. nih.gov This structure allows them to encapsulate "guest" molecules that are poorly soluble in water, forming what are known as inclusion complexes. beilstein-journals.org While direct studies on this compound are limited, extensive research on its parent compound, p-coumaric acid, demonstrates a strong propensity for forming such complexes. beilstein-journals.orgmdpi.comnih.gov

The hydrophobic p-hydroxyphenyl and vinyl portion of the molecule can be included within the cyclodextrin (B1172386) cavity, while the more polar hydrazide group likely remains near the hydrophilic rim. beilstein-journals.org The formation of these host-guest complexes is typically a 1:1 stoichiometry and can be studied using techniques like phase solubility studies and UV-Vis spectroscopy. beilstein-journals.orgmdpi.com The stability of these complexes is described by a formation constant (Kf), which is influenced by the size of the cyclodextrin cavity (α, β, or γ-CD) and the nature of the guest molecule. beilstein-journals.orgmdpi.com The formation of such inclusion complexes can significantly alter the physicochemical properties of the guest molecule.

Table 2: Formation Constants (Kf) for 1:1 Inclusion Complexes of p-Coumaric Acid with Various Cyclodextrins

| Cyclodextrin Host | Formation Constant (Kf, M-1) |

| α-Cyclodextrin (α-CD) | 350 |

| β-Cyclodextrin (β-CD) | 1400 |

| Hydroxypropyl-β-CD (HP-β-CD) | 1600 |

| Randomly methylated-β-CD (RAMEB) | 2200 |

Data is for p-coumaric acid, the parent compound of this compound, and serves as a strong indicator of the hydrazide's potential behavior. beilstein-journals.org

Co-crystallization Strategies for Enhancing Physicochemical Characteristics and Bioactivity

Co-crystallization is a well-established technique in crystal engineering used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their intrinsic molecular structure. frontiersin.org This approach involves combining an API with a benign co-former in a specific stoichiometric ratio to create a new crystalline solid. nih.gov The resulting co-crystals can exhibit improved properties such as solubility, dissolution rate, stability, and bioavailability. google.com For derivatives of p-hydroxycinnamic acid, like p-coumaric acid, co-crystallization has been shown to be an effective strategy.

Common methods for preparing co-crystals include solid-state grinding (mechanochemistry) and various solution-based crystallization techniques like slow evaporation. frontiersin.orgnih.gov The selection of a suitable co-former is critical and is often guided by principles of molecular recognition and supramolecular synthons, where robust and predictable non-covalent interactions, particularly hydrogen bonds, are formed between the active molecule and the co-former. uea.ac.uk

For instance, studies on p-coumaric acid, the precursor to this compound, have demonstrated successful co-crystal formation with various co-formers. A notable example involves the co-crystallization of the antifungal drug bifonazole (B1667052) with p-coumaric acid, which resulted in a new solid form with significantly enhanced solubility (3.60-fold increase) and permeability (2.27-fold increase). rsc.org This enhancement of physicochemical properties led to a marked improvement in the drug's antifungal efficacy. rsc.org Another example is the formation of co-crystals between p-coumaric acid and nicotinamide (B372718) in both 1:1 and 2:1 molar ratios, which exhibited distinct thermal properties and crystal structures compared to the individual components. google.com

These examples highlight a key strategy: the hydrazide functional group in this compound, with its hydrogen bond donor and acceptor sites, is an excellent candidate for forming robust intermolecular interactions with a variety of co-formers, particularly those containing carboxylic acid or amide groups. This suggests that co-crystallization of this compound could similarly lead to new materials with tailored physicochemical properties and potentially amplified biological effects.

Table 1: Physicochemical Properties of p-Coumaric Acid Co-crystals

| Co-crystal System | Molar Ratio (API:Co-former) | Melting Point (°C) | Key Finding | Reference |

|---|---|---|---|---|

| p-Coumaric acid : Nicotinamide | 1:1 | ~155 | Formation of a new crystalline phase with a distinct endotherm. | google.com |

| p-Coumaric acid : Nicotinamide | 2:1 | ~174 | Different stoichiometry leads to a different crystal structure and melting point. | google.com |

| Bifonazole : p-Coumaric acid | 1:1 | Not Specified | Enhanced solubility (3.60x) and permeability (2.27x) of bifonazole. | rsc.org |

Biological Implications of Coordination Complexes and Supramolecular Architectures

Metal complexes of p-coumaric acid, a closely related compound, have been synthesized with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net Spectroscopic studies of these complexes suggest that the metal ions coordinate with the p-coumaric acid ligand, leading to new chemical entities with distinct properties. researchgate.net Similarly, europium(III) has been shown to form complexes with cinnamic and p-coumaric acids, primarily through the carboxylate group, which influences the ligand's aromatic system and its biological properties. mdpi.com The complexation of caffeic acid, another hydroxycinnamic acid, with rare earth metals resulted in complexes with significant antibacterial and anticancer activities. mdpi.com

For hydrazide derivatives specifically, research has shown that their metal complexes can possess potent biological activity. A study on various hydroxycinnamic acid hydrazide derivatives demonstrated significant antiproliferative activity against human cancer cell lines. nih.gov One derivative, in particular, was more active against lung carcinoma cells than the standard drug topotecan (B1662842) and showed lower cytotoxicity towards normal cells. nih.gov The mechanism of action was found to involve cell cycle arrest and the induction of apoptosis. nih.gov

The formation of supramolecular structures through the self-assembly of these coordination complexes can further influence their biological profile. Hydrogen bonding and other non-covalent interactions can link individual complex units into one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks. frontiersin.orgmdpi.com These extended architectures can affect the stability and delivery of the active agent. For instance, some Cu(II) complexes of hydrazones have been observed to form 1D chains or helical structures that can interact with DNA and exhibit nuclease activity, contributing to their cytotoxic effects against cancer cells. frontiersin.org

The enhanced biological activity of these metal complexes is often attributed to Overtone's concept and Tweedy's chelation theory. Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This increased lipophilicity enhances the penetration of the complex through the lipid membranes of microorganisms and cancer cells, thereby increasing its efficacy. mdpi.com

Table 2: Biological Activity of Hydroxycinnamic Acid Hydrazide Derivatives and Related Metal Complexes

| Compound/Complex | Target | Activity | Key Finding | Reference |

|---|---|---|---|---|